1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide
Description
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H15NO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3,(H2,9,10,11) |
InChI Key |
PXAVEFABONXUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1O2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction-Based Synthesis
The core 7-oxabicyclo[2.2.1]heptane framework is commonly constructed via a Diels-Alder cycloaddition between furan and suitable dienophiles (olefinic or acetylenic compounds). This reaction forms the bicyclic ring system efficiently under controlled conditions:
- Reactants: Furan and an olefinic or acetylenic dienophile
- Conditions: Moderate temperature, often ambient to slightly elevated (room temperature to ~80°C), sometimes under inert atmosphere
- Outcome: Formation of the 7-oxabicyclo[2.2.1]heptane intermediate with high regio- and stereoselectivity
This bicyclic intermediate can then be functionalized further to introduce the ethanesulfonamide group.
Sulfonamide Formation via Sulfonylation of Bicyclic Amines
A key step in preparing this compound involves sulfonylation of the bicyclic amine precursor:
- Starting Material: Bicyclic amine derivative of 7-oxabicyclo[2.2.1]heptane
- Sulfonating Agent: Chlorosulfonic acid or other sulfonyl chlorides
- Reaction Conditions:
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile
- Temperature: Controlled, typically between 0°C and 80°C to optimize yield and minimize side reactions
- Time: Several hours to overnight stirring
- Mechanism: Nucleophilic substitution where the amine nitrogen attacks the sulfonyl chloride, forming the sulfonamide bond
- Purification: Column chromatography or recrystallization to isolate the pure sulfonamide product
Alternative Synthetic Approaches
Other synthetic methods reported in related literature include:
- Intramolecular Diels-Alder reactions: Diastereoselective cyclizations to obtain stereochemically defined bicyclic intermediates suitable for sulfonamide derivatization.
- Use of protecting groups: Boc-protected intermediates followed by deprotection and sulfonylation steps to improve selectivity and yield.
- Continuous flow reactors: Industrial scale-up employs continuous flow technology to maintain consistent reaction conditions and improve reproducibility.
Reaction Conditions and Optimization
| Parameter | Typical Range/Agent | Notes |
|---|---|---|
| Catalyst | Acidic (e.g., p-toluenesulfonic acid) or basic catalysts | Facilitate nucleophilic substitution |
| Solvent | DMF, acetonitrile, dichloromethane | Polar aprotic solvents preferred |
| Temperature | 0°C to 80°C | Balances reaction rate and side products |
| Reaction Time | 6–24 hours | Overnight stirring common |
| Purification | Column chromatography, recrystallization | Ensures >95% purity for research use |
Industrial Production Considerations
- Scaling Up: The Diels-Alder reaction and subsequent sulfonylation steps are amenable to scale-up using continuous flow reactors, which allow precise temperature control and improved safety.
- Purification: Advanced chromatographic techniques are employed to achieve high purity, critical for pharmaceutical applications.
- Yield Optimization: Reaction parameters such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize impurities.
Analytical Techniques for Structural Confirmation
To confirm the successful synthesis and purity of this compound, the following methods are standard:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structure verification of bicyclic and sulfonamide moieties |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation and purity check |
| X-ray Crystallography | Absolute stereochemistry determination |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment (>95% required for biological assays) |
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diels-Alder Cycloaddition | Furan + olefinic/acetylenic dienophile, moderate temp | Formation of 7-oxabicyclo[2.2.1]heptane core |
| 2 | Amination/Functionalization | Conversion to bicyclic amine intermediate | Ready for sulfonylation |
| 3 | Sulfonylation | Chlorosulfonic acid or sulfonyl chloride, polar aprotic solvent, 0-80°C | Formation of ethanesulfonamide group |
| 4 | Purification | Chromatography or recrystallization | Pure this compound |
Research Findings and Notes
- The bicyclic structure is crucial for biological activity and requires precise synthetic control to maintain stereochemistry.
- Reaction conditions must be carefully optimized to prevent side reactions such as over-oxidation or hydrolysis of sulfonamide bonds.
- Industrial synthesis benefits from continuous flow methods to improve scalability and reproducibility.
- The compound’s sulfonamide group is introduced late in the synthesis to avoid degradation during earlier steps.
Chemical Reactions Analysis
Types of Reactions
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in cancer treatment.
Industry: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs of 1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide include bicyclic sulfonamides with variations in substituents on the bicyclic core or sulfonamide group.
Table 1: Structural and Functional Group Comparisons
Key Findings from Comparative Analysis
Core Modifications: The replacement of oxygen with sulfur and nitrogen in the bicyclic core (e.g., 4-thia-1-azabicyclo[3.2.0]heptane in ) alters electronic properties and biological activity.
Substituent Effects :
- Bulky substituents like tert-butyl (compound 29 ) or 4-isopropylphenyl () enhance steric hindrance, which may improve selectivity in receptor binding but reduce metabolic stability .
- Electron-withdrawing groups (e.g., benzylidene in compound 29 ) can modulate the sulfonamide’s acidity, affecting its interaction with biological targets .
Biological Activity
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonamide, also known by its CAS number 1860441-32-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 205.27 g/mol |
| CAS Number | 1860441-32-2 |
| Purity | Not specified |
Research indicates that compounds related to the 7-oxabicyclo[2.2.1]heptane structure may act as selective estrogen receptor downregulators (SERDs). These compounds can induce degradation of estrogen receptors, which is particularly significant in the context of hormone-resistant breast cancer therapies.
Key Findings:
- A study identified that derivatives of 7-oxabicyclo[2.2.1]heptene sulfonamides exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC values of approximately 0.84 µM and 0.77 µM for specific derivatives .
- The degradation of estrogen receptors was mediated through a proteasome-dependent pathway, suggesting a mechanism where these compounds promote apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The biological activity of this compound appears to be influenced significantly by the structural modifications made to its core framework:
- Alkyl Chain Length : The length and position of alkyl side chains have been shown to affect the efficacy of SERD activity. Compounds with six-carbon side chains demonstrated optimal biological activity .
Case Studies
Several studies have explored the biological implications of this compound and its derivatives:
- Breast Cancer Treatment :
-
Synthetic Approaches :
- Research on synthesizing the 7-oxabicyclo[2.2.1]heptane moiety has revealed challenges and successes in creating effective analogs for therapeutic use.
- Techniques such as diastereoselective intramolecular Diels–Alder reactions were employed to obtain desired stereoisomers necessary for biological testing .
Q & A
Q. How should researchers balance basic vs applied research objectives when studying this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
